molecular formula C9H10F2N2 B1526102 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354953-55-1

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B1526102
M. Wt: 184.19 g/mol
InChI Key: XJFPSKRYBKYYNR-UHFFFAOYSA-N
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Description

“7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C9H10F2N2 . It has a molecular weight of 184.19 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is 1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a powder . The compound is typically stored at room temperature .

Scientific Research Applications

Enzyme Immunoassay in Hair Analysis

A study by Negrusz et al. (1999) developed a sensitive micro-plate enzyme immunoassay for screening flunitrazepam (a benzodiazepine) and its major metabolite in hair. This is significant for forensic applications, especially in detecting drug use over extended periods (Negrusz et al., 1999).

Behavioral Effects of Anxiolytic Compounds

Ognibene et al. (2008) investigated the behavioral effects of halogenated flavonoids, comparing them to benzodiazepines. These compounds showed anxiolytic activity in animal models without inducing sedation or compulsive behavior, indicating potential for new anxiolytic drug development (Ognibene et al., 2008).

Receptor Binding Studies

Several studies have focused on the binding properties of benzodiazepines and their derivatives to receptors. For instance, Biagi et al. (1998) investigated new 1,2,3-triazolo[1,5-a]quinoxalines, examining their affinity toward benzodiazepine receptors (Biagi et al., 1998). Another study by Gavish et al. (1999) explored the peripheral benzodiazepine receptor, elucidating its role in the pharmacological actions of benzodiazepines (Gavish et al., 1999).

Synthesis and Application in Drug Development

Research has also delved into the synthesis of benzodiazepine derivatives for potential medical applications. Yi and Cai (2009) reported a method for synthesizing 1,5-benzodiazepine derivatives in a fluorous aqueous emulsion system, highlighting a novel approach in drug synthesis (Yi & Cai, 2009).

Quantification Methods for Clinical and Forensic Toxicology

Lee et al. (2013) developed a liquid chromatography tandem mass spectrometry method for quantifying flunitrazepam and related compounds in urine. This has applications in both clinical and forensic toxicology (Lee et al., 2013).

Exploring Molecular Interactions and Effects

The molecular interactions and effects of benzodiazepines have been a significant area of research. For example, Hunt et al. (2000) studied farnesyltransferase inhibitors, exploring tetrahydro-1,4-benzodiazepine derivatives for their antitumor activity, leading to clinical trials (Hunt et al., 2000).

Safety And Hazards

The safety data sheet (SDS) for “7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is available online . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFPSKRYBKYYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C2NC1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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